An In-depth Technical Guide to 5-Bromo-2-hydrazinyl-3-nitropyridine
An In-depth Technical Guide to 5-Bromo-2-hydrazinyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydrazinyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a bromine atom, a hydrazinyl group, and a nitro group on a pyridine ring makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on 5-Bromo-2-hydrazinyl-3-nitropyridine, including its physicochemical properties, a postulated synthesis protocol, safety and handling information, and a discussion of its potential applications in research and drug development. Due to the limited publicly available data on this specific compound, information from closely related analogs is also discussed to provide a broader context.
Chemical Identity and Properties
5-Bromo-2-hydrazinyl-3-nitropyridine is identified by the CAS Number 15862-42-7.[1] While detailed experimental data for this specific molecule is scarce, its fundamental properties can be summarized and extrapolated from available information and related compounds.
Table 1: Physicochemical Properties of 5-Bromo-2-hydrazinyl-3-nitropyridine and Related Compounds
| Property | 5-Bromo-2-hydrazinyl-3-nitropyridine | 5-Bromo-2-hydrazinopyridine[2] | 5-Bromo-2-nitropyridine[3] | 3-Bromo-2-hydrazinyl-5-nitropyridine[4][5] | 5-Bromo-2-hydroxy-3-nitropyridine[6] |
| CAS Number | 15862-42-7[1] | 77992-44-0[2] | 39856-50-3 | 15862-38-1[4][5] | 15862-34-7[6] |
| Molecular Formula | C₅H₅BrN₄O₂ | C₅H₆BrN₃[2] | C₅H₃BrN₂O₂[3] | C₅H₅BrN₄O₂[4][5] | C₅H₃BrN₂O₃[6] |
| Molecular Weight | 233.02 g/mol | 188.03 g/mol [2] | 202.99 g/mol | 233.02 g/mol [4][5] | 218.99 g/mol [6] |
| Appearance | Not explicitly reported; likely a crystalline solid | White to light yellow crystalline powder[7] | Light yellow crystalline powder[8] | Not explicitly reported | Yellow to brown powder[9] |
| Melting Point | Not explicitly reported | 160-165 °C[7] | 148-150 °C[8] | 170 °C[5] | 246-250 °C |
| Solubility | Not explicitly reported | Soluble in polar solvents like alcohols and DMF; poorly soluble in non-polar solvents and water.[7] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Topological Polar Surface Area (TPSA) | Not explicitly reported | 50.9 Ų[2] | Not explicitly reported | 94.08 Ų[4] | Not explicitly reported |
Synthesis and Characterization
Postulated Synthetic Pathway
The synthesis is likely to proceed via the reaction of a 2-halo-5-bromo-3-nitropyridine (where the halogen at the 2-position is preferably chlorine or fluorine) with hydrazine hydrate. The electron-withdrawing effect of the nitro group at the 3-position and the bromine at the 5-position would activate the 2-position for nucleophilic attack.
Caption: Postulated synthesis workflow for 5-Bromo-2-hydrazinyl-3-nitropyridine.
General Experimental Protocol (Postulated)
Materials:
-
2-Chloro-5-bromo-3-nitropyridine
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-nitropyridine in a suitable solvent such as ethanol.
-
Slowly add an excess of hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure 5-Bromo-2-hydrazinyl-3-nitropyridine.
Note: This is a generalized and postulated protocol. The specific reaction conditions, such as temperature, reaction time, and solvent, would need to be optimized.
Characterization
The structure of the synthesized 5-Bromo-2-hydrazinyl-3-nitropyridine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the positions of the protons and carbons on the pyridine ring and the presence of the hydrazinyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches from the hydrazinyl group and N-O stretches from the nitro group.
Biological Activity and Potential Applications
While no specific biological activities have been reported for 5-Bromo-2-hydrazinyl-3-nitropyridine itself, its structural motifs are present in many biologically active molecules.
-
Hydrazone Derivatives: Hydrazones, which can be readily formed from the hydrazinyl group, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[10]
-
Nitroaromatic Compounds: The nitro group is a key feature in several antimicrobial drugs.[11] Its electron-withdrawing nature can also be crucial for molecular interactions with biological targets.
-
Substituted Pyridines: The pyridine scaffold is a common feature in many pharmaceuticals. The bromo- and nitro-substituents provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug screening. For instance, 5-bromo-2-nitropyridine is used as an intermediate in the synthesis of the anticancer drug Pazopanib.[12][13]
Given these characteristics, 5-Bromo-2-hydrazinyl-3-nitropyridine is a promising starting material for the synthesis of novel compounds with potential therapeutic value.
Caption: A potential workflow for utilizing 5-Bromo-2-hydrazinyl-3-nitropyridine in drug discovery.
Safety and Handling
Table 2: Hazard Information for Related Compounds
| Hazard Statement | 5-Bromo-2-nitropyridine[3][6] | 5-Bromo-2-hydrazinopyridine[2] |
| Acute Toxicity (Oral) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | Toxic if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | May cause respiratory irritation.[2] |
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-hydrazinyl-3-nitropyridine is a chemical compound with significant potential as a building block in the synthesis of novel heterocyclic compounds for drug discovery. While detailed experimental data on the compound itself is limited, its structural features suggest that it can be a valuable tool for medicinal chemists. Further research is needed to fully characterize its properties, develop optimized synthetic protocols, and explore its biological activities. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in their work.
References
- 1. novasynorganics.com [novasynorganics.com]
- 2. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-BROMO-2-HYDRAZINYL-5-NITROPYRIDINE | CAS 15862-38-1 [matrix-fine-chemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [guidechem.com]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
